molecular formula C18H15NO5S B497974 3-{[(4-Methoxynaphthyl)sulfonyl]amino}benzoic acid CAS No. 927638-20-8

3-{[(4-Methoxynaphthyl)sulfonyl]amino}benzoic acid

Cat. No. B497974
CAS RN: 927638-20-8
M. Wt: 357.4g/mol
InChI Key: JZHNKEXLWCIYFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the benzoic acid moiety with the methoxynaphthyl group via a sulfonamide linkage. This could potentially be achieved through a series of reactions including nucleophilic substitution and condensation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoic acid group, a sulfonamide group, and a methoxynaphthyl group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For example, the benzoic acid moiety might undergo reactions typical of carboxylic acids, while the sulfonamide linkage might participate in reactions characteristic of sulfonamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the carboxylic acid group might confer solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many sulfonamides are used as antimicrobial agents, and their mechanism of action typically involves the inhibition of bacterial synthesis of folic acid .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as medicine, materials science, and environmental science. Further studies could also investigate its physical and chemical properties, reactivity, and safety profile .

properties

IUPAC Name

3-[(4-methoxynaphthalen-1-yl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S/c1-24-16-9-10-17(15-8-3-2-7-14(15)16)25(22,23)19-13-6-4-5-12(11-13)18(20)21/h2-11,19H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHNKEXLWCIYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Methoxynaphthyl)sulfonyl]amino}benzoic acid

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